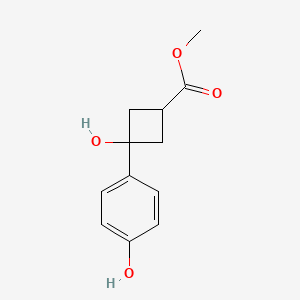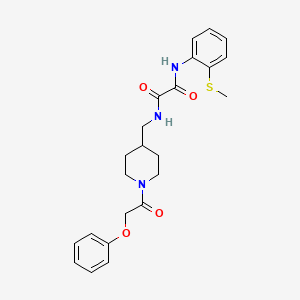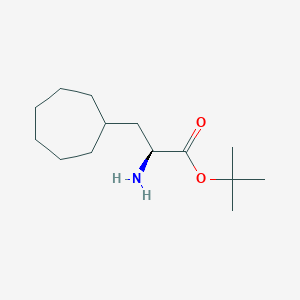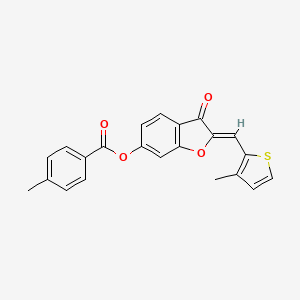![molecular formula C15H19N5O3 B2442535 6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878413-02-6](/img/structure/B2442535.png)
6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, commonly known as ETPD, is a purine derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of cyclic AMP phosphodiesterase and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
作用机制
ETPD is a potent inhibitor of cyclic AMP phosphodiesterase, which regulates the levels of cyclic AMP in cells. By inhibiting this enzyme, ETPD increases the levels of cyclic AMP, which in turn activates protein kinase A and other downstream signaling pathways. This leads to a variety of cellular responses, including inhibition of inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
ETPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of many genes involved in inflammation and immunity. ETPD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ETPD has been shown to increase the expression of brain-derived neurotrophic factor, a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
ETPD has several advantages for lab experiments. It is a potent and selective inhibitor of cyclic AMP phosphodiesterase, which makes it a useful tool for studying the role of cyclic AMP signaling in various cellular processes. ETPD is also relatively stable and can be easily synthesized and purified. However, ETPD has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, ETPD has been found to have some cytotoxicity at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research on ETPD. One area of interest is the development of ETPD analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another area of interest is the investigation of the neuroprotective effects of ETPD in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of ETPD, which could lead to the development of novel therapeutic agents.
合成方法
ETPD can be synthesized by reacting 2,6-diaminopurine with 2-oxopropyl bromide in the presence of sodium hydride. The resulting compound is then treated with ethyl iodide to obtain ETPD. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
ETPD has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ETPD has also been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus. In addition, ETPD has been found to have a neuroprotective effect in animal models of Parkinson's disease.
属性
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-6-18-9(3)10(4)20-11-12(16-14(18)20)17(5)15(23)19(13(11)22)7-8(2)21/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDISZJJFNAUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)
![Tert-butyl N-[2-methyl-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butan-2-yl]carbamate](/img/structure/B2442455.png)



![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)




![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)